4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Overview
Description
Preparation Methods
The preparation of 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves several synthetic routes. One common method includes the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent . The reaction is carried out in a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C . The resulting product is then precipitated by diluting the polar solvent with water . This method is advantageous due to its use of readily available raw materials, simple processes, and mild reaction conditions .
Chemical Reactions Analysis
4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoromethanesulfonic acid and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when dissolved in trifluoromethanesulfonic acid, the compound yields a salt with chloride ions .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of high-performance polymers such as polybenzoxazoles and poly-aromatic aldehyde resins . These polymers are utilized in the production of high-performance fibers, insulating materials, and thermoplastic liquid crystal polymers . Additionally, 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is employed in proteomics research as a specialty product .
Mechanism of Action
The mechanism of action of 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its functional groups, which consist of the benzoic acid moiety and the oxy-moiety . These functional groups interact with various molecular targets and pathways, leading to the compound’s effects. For instance, the hydrochloride salt of the compound exhibits fluorescence properties at high concentrations (pH > 10) .
Comparison with Similar Compounds
4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) can be compared with other similar compounds such as 4,4’-oxydiphthalic anhydride, 4,4’-methylenebis(2,6-diethylaniline), and 4,4’-sulfonyldibenzoic acid . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 4,4’-oxydiphthalic anhydride is used in the synthesis of polyimides, while 4,4’-methylenebis(2,6-diethylaniline) is used as a curing agent for epoxy resins . The unique combination of functional groups in 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) makes it particularly suitable for the synthesis of high-performance polymers and its use in proteomics research .
Properties
IUPAC Name |
2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-11-17(15-7-3-1-4-8-15)12-20(26(31)32)23(19)37-24-21(27(33)34)13-18(14-22(24)28(35)36)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHEMGRPIPJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)OC3=C(C=C(C=C3C(=O)O)C4=CC=CC=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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